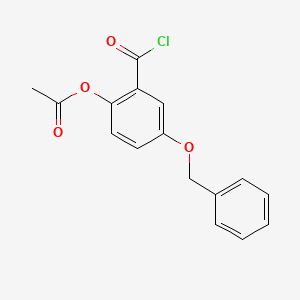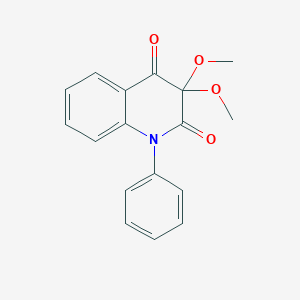![molecular formula C11H18O B14584391 Spiro[bicyclo[4.3.1]decane-10,2'-oxirane] CAS No. 61244-53-9](/img/structure/B14584391.png)
Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic decane ring system fused with an oxirane (epoxide) ring. The spirocyclic configuration, where two rings are connected through a single carbon atom, imparts distinct chemical and physical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] typically involves the formation of the bicyclic decane structure followed by the introduction of the oxirane ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in a Diels-Alder reaction can form the bicyclic structure. Subsequent epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) can introduce the oxirane ring.
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[bicyclo[4.3.1]decane-10,2’-[1,3]dioxolane]
- Spiro[bicyclo[4.3.1]decane-10,2’-[1,3]dioxane]
- Spiro[bicyclo[4.3.1]decane-10,2’-[1,3]dioxepane]
Uniqueness
Spiro[bicyclo[4.3.1]decane-10,2’-oxirane] is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other spirocyclic compounds. The oxirane ring’s strained three-membered structure makes it highly reactive, enabling a wide range of chemical transformations.
Eigenschaften
CAS-Nummer |
61244-53-9 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
spiro[bicyclo[4.3.1]decane-10,2'-oxirane] |
InChI |
InChI=1S/C11H18O/c1-2-5-10-7-3-6-9(4-1)11(10)8-12-11/h9-10H,1-8H2 |
InChI-Schlüssel |
HYXYUTMZARZABX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CCCC(C1)C23CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


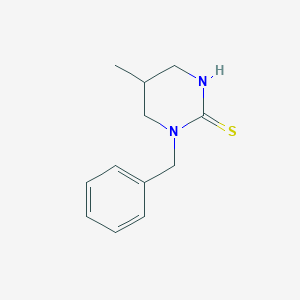
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
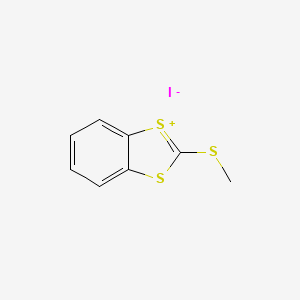
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

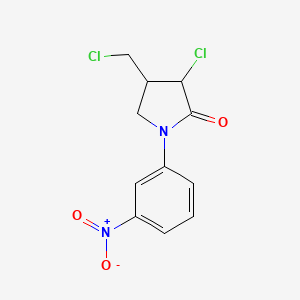
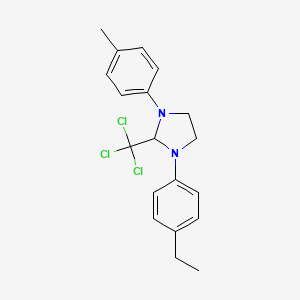
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
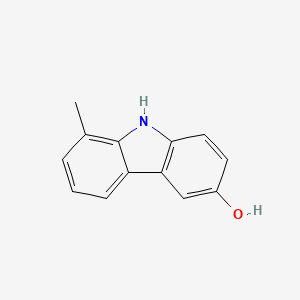
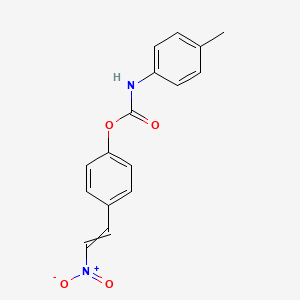
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
